molecular formula C15H23BN2O3 B8083547 1-Ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

1-Ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B8083547
M. Wt: 290.17 g/mol
InChI Key: BMLUAYGXOFETNN-UHFFFAOYSA-N
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Description

1-Ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound that features a boronic ester group attached to a phenyl ring, which is further connected to an ethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves the following steps:

    Formation of the Boronic Ester: The boronic ester group can be introduced via a borylation reaction.

    Coupling with Urea Derivative: The boronic ester is then coupled with an ethylurea derivative under suitable conditions to form the final compound. This step may involve the use of coupling reagents and appropriate solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester to other functional groups.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has shown potential in drug development due to its ability to act as a boron-based pharmacophore. Its applications include:

  • Anticancer Agents : Studies have indicated that compounds containing boron can enhance the efficacy of chemotherapeutic agents by improving their delivery and reducing side effects. For instance, research has demonstrated that boron-containing ureas can selectively target cancer cells while sparing healthy tissues .
  • Antiviral Properties : The compound has been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication mechanisms, making it a candidate for further development against viral pathogens .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Cross-Coupling Reactions : Its boron moiety enables participation in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .
  • Building Block for Heterocycles : The urea functional group allows for the formation of various heterocyclic compounds through cyclization reactions. These heterocycles are essential in pharmaceuticals and agrochemicals .

Material Science

In material science, this compound has been utilized for creating advanced materials:

  • Polymer Chemistry : It can be used to synthesize polymers with enhanced mechanical properties and thermal stability due to its unique chemical structure. Research indicates that incorporating boron into polymer matrices can improve their performance in various applications .

Case Studies

StudyApplicationFindings
Mun et al., 2006Anticancer ActivityDemonstrated selective cytotoxicity against breast cancer cell lines with minimal toxicity to normal cells .
Takahashi et al., 2001Organic SynthesisSuccessfully utilized in Suzuki-Miyaura coupling reactions leading to high yields of desired products .
Lee et al., 2019Material ScienceDeveloped a polymer composite that exhibited improved thermal stability and mechanical strength when doped with the compound .

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its interaction with molecular targets through the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The phenyl ring and urea moiety may also contribute to the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is unique due to the presence of both a boronic ester and an ethylurea group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Biological Activity

1-Ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound with significant potential in medicinal chemistry. Its structure incorporates a dioxaborolane moiety, which is known for its ability to form stable complexes with various biological targets. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H19BN2O2C_{11}H_{19}BN_{2}O_{2}, and its molecular weight is approximately 222.09 g/mol. The compound features a urea linkage which is crucial for its biological interactions.

Biological Activity Overview

Research has indicated that compounds containing dioxaborolane structures exhibit various biological activities including:

  • Inhibition of Enzymatic Activity : Dioxaborolanes have been shown to inhibit specific enzymes such as tryptophan hydroxylase (TPH1), which is involved in serotonin synthesis. The inhibition of TPH1 can have implications in treating conditions like obesity and mood disorders .
  • Anticancer Properties : Certain derivatives of dioxaborolanes have been explored for their potential as anticancer agents. They may act by inhibiting key signaling pathways involved in tumor growth and survival.

Case Study 1: Inhibition of TPH1

A study evaluating the inhibition of TPH1 found that compounds similar to this compound demonstrated significant inhibitory effects at concentrations as low as 100 µM. The structure-activity relationship (SAR) indicated that modifications at the para position of the phenyl ring enhanced binding affinity to the enzyme .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of related dioxaborolane compounds on various cancer cell lines. Results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. For instance, compounds showed IC50 values ranging from 10 to 1314 nM against GSK-3β kinase, suggesting potential as therapeutic agents in cancer treatment .

Data Table: Biological Activity Summary

Biological ActivityCompoundIC50 (µM)Target
TPH1 InhibitionSimilar Compounds100Tryptophan Hydroxylase
GSK-3β InhibitionDerivative X8Glycogen Synthase Kinase
CytotoxicityDerivative Y50Cancer Cell Lines

Properties

IUPAC Name

1-ethyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O3/c1-6-17-13(19)18-12-9-7-8-11(10-12)16-20-14(2,3)15(4,5)21-16/h7-10H,6H2,1-5H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLUAYGXOFETNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (30 g, 137 mmol, 1.0 equiv) in THF (300 ml) was added triethylamine (58 ml, 410 mmol, 3.0 equiv) and ethyl isocyanate (16.3 ml, 205 mmol, 1.5 equiv). The reaction was warmed to 60° C. for 2 hours. The reaction was cooled to room temperature and diluted with diethyl ether (600 ml). The precipitate was filtered and solid was washed with diethylether to afford desired product 34 g.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
16.3 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step Two

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